

Discovery and Initial Characterization of Dipeptidyl Peptidase-4 (DPP4): A Technical Guide

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This technical guide provides an in-depth overview of the discovery, initial characterization, signaling pathways, and experimental protocols related to Dipeptidyl Peptidase-4 (DPP4), a significant molecule in cellular signaling and a key target in drug development.

Discovery and Initial Characterization

Dipeptidyl Peptidase-4 (DPP4), also known as CD26, was first discovered in 1966 as a novel aminopeptidase with distinct substrate specificity.[1] It is a serine exopeptidase that is widely expressed and exists as both a transmembrane glycoprotein and a soluble circulating protein. [1] The primary function of DPP4 is to cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[2][3] This enzymatic activity is crucial in regulating the bioactivity of numerous peptides, including growth factors, chemokines, and neuropeptides.[3] A key role of DPP4 in glucose metabolism is its regulation of glucagon-like peptide-1 (GLP-1), which has led to the development of DPP4 inhibitors for the treatment of type 2 diabetes.[1][3] Beyond its enzymatic function, DPP4 is also involved in immune regulation, acting as a co-stimulatory molecule in T-cell activation, a function that appears to be independent of its catalytic activity.[4]

Quantitative Data

The following table summarizes key quantitative and substrate data related to DPP4.

Parameter	Description	Value/Observation
Enzymatic Activity	Cleaves peptides after a penultimate proline or alanine residue.	N/A
GLP-1 Cleavage	DPP4 cleaves active GLP-1 (GLP-1 [7–37] and GLP-1[7–36]NH ₂) to generate inactive forms (GLP-1 [9–37] and GLP-1[9–36]NH ₂). [1]	The resulting peptides have a 100-fold lower affinity for the GLP-1 receptor. [1]
NPY and PYY Cleavage	Cleaves Neuropeptide Y (NPY [1–36]) and Peptide YY (PYY [1–36]).	Generates NPY [3–36] and PYY [3–36], which preferentially signal through Y2 and Y5 receptors. [1]
Substance P Cleavage	Cleaves Substance P (SP [1–11]).	Generates SP [5–11], which can signal through NK1, NK2, and NK3 receptors. [1]

Experimental Protocols

A common method for measuring DPP4 activity utilizes a fluorometric assay.[\[3\]\[5\]](#)

- Principle: The assay uses a non-fluorescent substrate, H-Gly-Pro-AMC, which is cleaved by DPP4 to release the fluorescent product, 7-Amino-4-Methyl Coumarin (AMC). The fluorescence intensity is directly proportional to the DPP4 activity.[\[3\]](#)
- Reagents:
 - DPP4 Assay Buffer
 - DPP4 Substrate (H-Gly-Pro-AMC)
 - DPP4 Positive Control
 - AMC Standard (for standard curve)

- DPP4 Inhibitor (e.g., Sitagliptin) (for specificity control)[3][5]
- Procedure:
 - Prepare an AMC standard curve by making serial dilutions of the AMC standard.
 - Prepare samples (e.g., serum, tissue homogenates) in DPP4 Assay Buffer. For specificity, a duplicate sample can be prepared with a DPP4 inhibitor.
 - Add the DPP4 substrate to all wells.
 - Incubate the plate at 37°C.
 - Measure fluorescence kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[3][5]
 - Calculate DPP4 activity based on the standard curve. One unit of DPP4 activity is defined as the amount of enzyme that hydrolyzes the substrate to yield 1.0 μ mole of AMC per minute at 37°C.[3]

Both in vitro and in vivo approaches are used to identify and characterize DPP4 substrates.[1]

- In Vitro Method:
 - Enzyme Source: Recombinant DPP4, cells expressing DPP4, or serum can be used as the source of the enzyme.[1]
 - Incubation: The putative substrate is incubated with the enzyme source.
 - Analysis: The extent of cleavage of the peptide at the penultimate residue is analyzed using techniques such as mass spectrometry or HPLC.[1]
- In Vivo Method:
 - Model Systems: Wild-type rodents or Dpp4 knockout mice are often used. Alternatively, animals or humans can be treated with a selective DPP4 inhibitor.[1]
 - Peptide Infusion: The peptide of interest is infused into the model system.

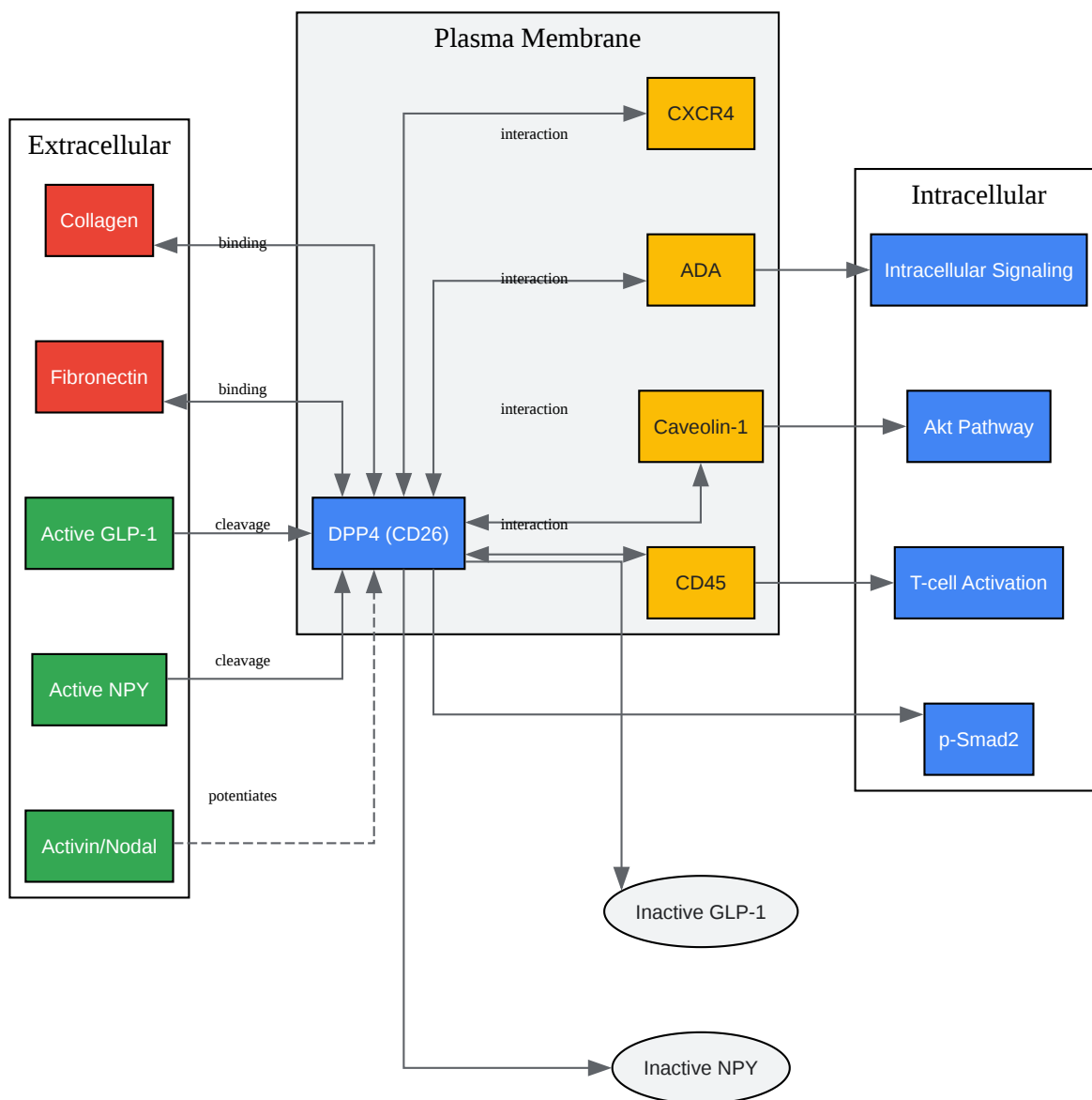
- Quantification: The relative levels of the intact versus the cleaved peptide are monitored in plasma or other tissues.[\[1\]](#)

Signaling Pathways and Molecular Interactions

DPP4 participates in several signaling pathways through both its enzymatic and non-enzymatic functions.

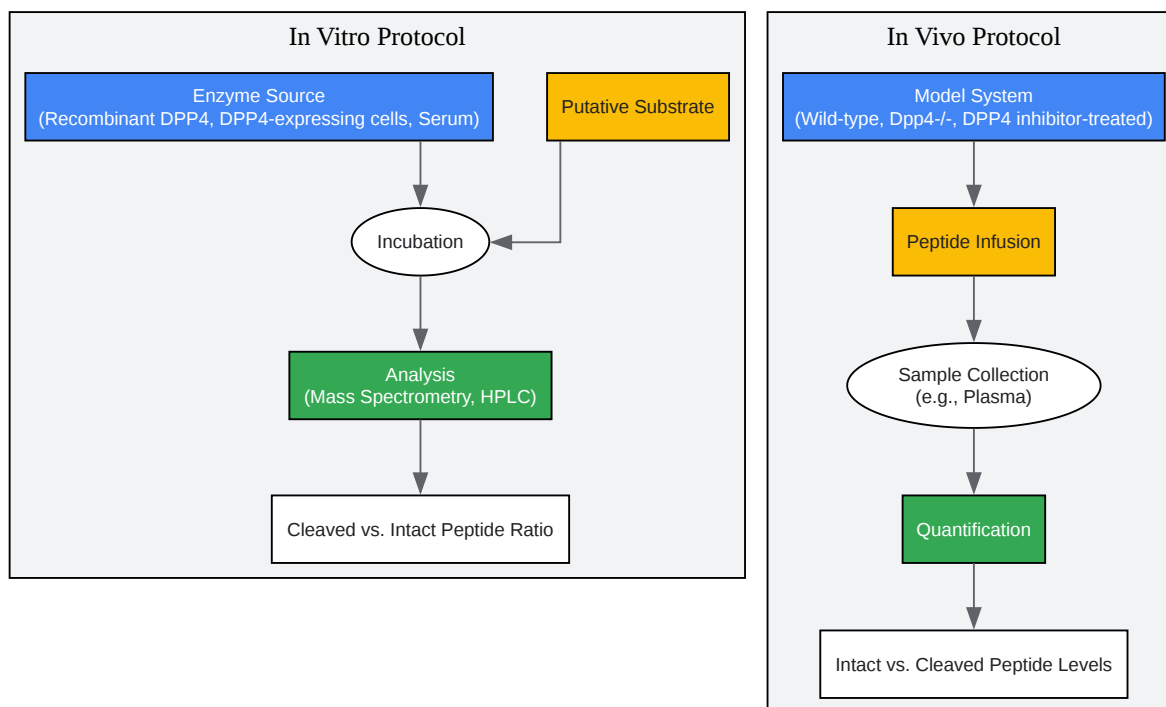
- Membrane-Bound DPP4 Signaling: Membrane-bound DPP4 can initiate intracellular signals through interactions with various proteins, including adenosine deaminase (ADA), caveolin-1, and the T-cell antigen CD45.[\[1\]](#) It also binds to extracellular matrix components like collagen and fibronectin.[\[1\]](#)
- Regulation of Gene Expression: The expression of the DPP4 gene is upregulated by interferons and retinoic acid through the STAT1 α signaling pathway.[\[2\]](#)
- Activin/Nodal Signaling: DPP4 has been shown to function as a potentiator of the activin/nodal signaling pathway by enhancing the phosphorylation of Smad2.[\[6\]](#)
- Insulin Signaling: In adipocytes, DPP4 may influence insulin sensitivity by modulating the activity of caveolin-1, which plays a role in the insulin signal transduction pathway by affecting downstream proteins like Akt.[\[4\]](#)

Visualizations



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Caption: DPP4 signaling interactions and enzymatic activity.



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Caption: Experimental workflow for DPP4 substrate identification.

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